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Introduction

1,3-Butadiyne (CsH2z), also known as diacetylene, is a highly unsaturated hydrocarbon of
significant interest in various fields, including astrochemistry, combustion science, and
materials chemistry. Its rigid, linear structure and conjugated triple bonds result in unique
chemical and physical properties. A thorough understanding of its gas-phase thermochemistry
is crucial for modeling its behavior in diverse environments, from interstellar clouds to high-
temperature reaction systems, and for the rational design of novel materials. This technical
guide provides a comprehensive overview of the key gas-phase thermochemical properties of
1,3-butadiyne, details the experimental methodologies used for their determination, and
presents this information in a clear and accessible format for researchers and professionals.

Core Thermochemical Data

The fundamental thermochemical parameters for gas-phase 1,3-butadiyne are summarized in
the tables below. These values are essential for calculating reaction enthalpies, equilibrium
constants, and for developing accurate chemical kinetic models.

Table 1: Enthalpy of Formation, lonization Energy, and
Bond Dissociation Energies

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1212363?utm_src=pdf-interest
https://www.benchchem.com/product/b1212363?utm_src=pdf-body
https://www.benchchem.com/product/b1212363?utm_src=pdf-body
https://www.benchchem.com/product/b1212363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Units Reference(s)

Standard Enthalpy of

_ 464.0+4.0 kJ/mol [1]
Formation (AfH®29s)
464.3+0.9 kJ/mol [2]
lonization Energy 10.17 eV [3]

C-C Single Bond
Dissociation Energy 628 kJ/mol [4]
(in HC=C-C=CH)

Table 2: Standard Molar Heat Capacity (Cp°) at Constant
Pressure

The standard molar heat capacity of 1,3-butadiyne varies with temperature. The following
table presents values at selected temperatures as compiled by the National Institute of
Standards and Technology (NIST).[5]

Temperature (K) Cp° (J/Imol-K)
298.15 73.7+x1.0
300 73.92
400 84.43
500 91.51
600 96.86
700 101.26
800 105.05
1000 111.33
1500 121.64
2000 127.20
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Note: The standard molar entropy (S°) for gaseous 1,3-butadiyne is not readily available in the
cited literature. It can be estimated using statistical mechanics if the vibrational frequencies and
molecular geometry are known.

Experimental Protocols

The determination of the thermochemical data presented above relies on a combination of
experimental techniques and theoretical calculations. The following sections outline the general
principles of the key experimental methodologies employed.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of organic compounds like 1,3-butadiyne is often
determined using combustion calorimetry.

Methodology:

o Sample Preparation: A precise mass of the substance is placed in a sample holder within a
high-pressure vessel known as a "bomb."

o Pressurization: The bomb is filled with a large excess of pure oxygen to ensure complete
combustion.

« Ignition: The sample is ignited by passing an electric current through a fuse wire.

o Temperature Measurement: The bomb is submerged in a known quantity of water in a
calorimeter. The temperature of the water is monitored with high precision before and after
the combustion.

e Heat Calculation: The heat released by the combustion reaction is calculated from the
temperature rise of the calorimeter and its known heat capacity.

» Correction to Standard State: The measured heat of combustion at constant volume is
corrected to standard conditions of temperature (298.15 K) and pressure (1 bar) and
converted to the enthalpy of combustion at constant pressure.

o Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is
then calculated using Hess's law, from the standard enthalpy of combustion and the known
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standard enthalpies of formation of the combustion products (CO2 and Hz20).
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Workflow for determining enthalpy of formation via combustion calorimetry.

Photoionization Mass Spectrometry for lonization
Energy

Photoionization mass spectrometry is a powerful technique for determining the ionization
energies of molecules with high accuracy.[6]

Methodology:

o Sample Introduction: A gaseous sample of 1,3-butadiyne is introduced into a high-vacuum
chamber.

« lonization: The sample is irradiated with a beam of monochromatic photons of tunable
energy, typically from a synchrotron light source.

o Mass Analysis: As the photon energy is scanned, the resulting ions are extracted and
analyzed by a mass spectrometer, which separates them based on their mass-to-charge
ratio.

 lon Signal Detection: The ion signal for the parent ion (CaHz2") is recorded as a function of
the photon energy.

« lonization Threshold Determination: The ionization energy is determined by identifying the
minimum photon energy at which the parent ion is detected (the ionization threshold).
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Photoionization Mass Spectrometry Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Gas-Phase Thermochemistry of 1,3-Butadiyne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212363#gas-phase-thermochemistry-of-1-3-
butadiyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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